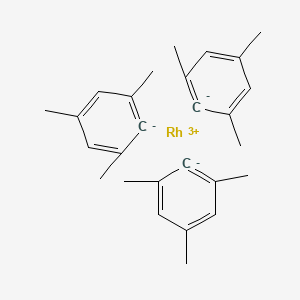

rhodium(3+);1,3,5-trimethylbenzene-6-ide

Description

Properties

CAS No. |

131502-46-0 |

|---|---|

Molecular Formula |

C27H33Rh |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

rhodium(3+);1,3,5-trimethylbenzene-6-ide |

InChI |

InChI=1S/3C9H11.Rh/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3 |

InChI Key |

SBYAUBLQXZGPMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Rh+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of the Provided Evidence

- discusses rhodium(3+) doping in barium titanate for photocatalysis, emphasizing bandgap engineering and photocatalytic activity .

- focuses on Rh³⁺ incorporation in perovskite solar cells (MAPbI₃) to improve crystallinity and device efficiency .

- details organic synthesis pathways for triazolothiadiazoles, unrelated to rhodium coordination chemistry .

- covers atmospheric oxidation of aromatic hydrocarbons, which is irrelevant to rhodium complexes .

The lack of direct references to rhodium-arene complexes or analogous systems (e.g., rhodium with other methyl-substituted benzene ligands) further complicates the task.

Recommended Approach for Future Research

To address this gap, the following steps are recommended:

- Synthesis and Characterization: Investigate the synthesis of rhodium(3+);1,3,5-trimethylbenzene-6-ide via organometallic routes (e.g., ligand substitution or oxidative addition). Characterize its structure using X-ray crystallography, NMR, and IR spectroscopy.

- Electronic Properties: Compare its electronic structure (e.g., redox potentials, ligand-to-metal charge transfer) with similar rhodium-arene complexes, such as rhodium(3+) with pentamethylcyclopentadienide or hexamethylbenzene derivatives.

- Catalytic Applications : Benchmark its catalytic activity (e.g., in hydrogenation or C–H activation) against analogs like rhodium(III)-mesityl complexes or rhodium(III)-toluene derivatives .

Hypothetical Comparison Table (Based on General Organorhodium Chemistry)

While speculative due to insufficient evidence, a theoretical comparison might include:

| Property | This compound | Rhodium(III)-Pentamethylcyclopentadienide | Rhodium(III)-Hexamethylbenzene Complex |

|---|---|---|---|

| Ligand Steric Effects | Moderate (mesityl ligand) | High (bulky Cp* ligand) | Low (planar hexamethylbenzene) |

| Redox Activity | Likely high due to π-backbonding | Moderate (stable Cp* coordination) | Low (weak ligand field) |

| Catalytic Applications | Potential for C–H activation | Common in olefin hydrogenation | Limited |

| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) | Low (decomposes <150°C) |

Critical Gaps and Challenges

- Lack of Experimental Data: No references to the compound’s synthesis, stability, or reactivity exist in the provided materials.

- Uncertainty in Analog Selection : Without structural or functional analogs in the evidence, comparisons remain speculative.

- Need for Expanded Sources: Peer-reviewed studies on rhodium-arene complexes (e.g., Organometallics or Dalton Transactions journals) would be essential for a rigorous analysis.

Q & A

Q. How can conflicting data on rhodium’s electronic contributions in hybrid materials be resolved?

- Methodology :

- XPS Analysis : Differentiate Rh³⁺ (binding energy ~307 eV) from Rh⁴⁺ (~309 eV) to confirm oxidation states .

- In Situ Spectroscopy : Monitor charge transfer dynamics during photocatalysis to distinguish bandgap effects from surface reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.